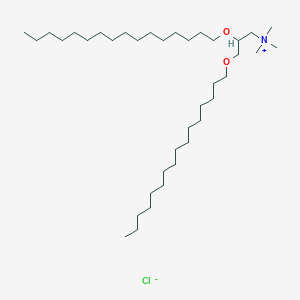
10-Methoxycamptothecin
Overview
Description
10-Methoxycamptothecin is a naturally occurring monoterpene indole alkaloid derived from the plant Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anticancer properties. The compound has garnered significant interest due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
10-Methoxycamptothecin (MCPT) is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata . The primary target of MCPT is topoisomerase-I (top-I) , an enzyme that relieves the torsional stresses of supercoiled DNA .
Mode of Action
MCPT interacts with top-I and DNA, forming a ternary complex . This interaction stabilizes the covalent binding of top-I to its DNA substrates . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . This process ultimately results in apoptosis , or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by MCPT involves the inhibition of top-I . This inhibition disrupts the normal function of top-I in DNA replication, leading to DNA damage and apoptosis . The exact downstream effects of this pathway are complex and can vary depending on the specific cellular context.
Result of Action
The primary result of MCPT’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with top-I, MCPT triggers programmed cell death, thereby exhibiting its anticancer properties .
Biochemical Analysis
Biochemical Properties
10-Methoxycamptothecin interacts with various enzymes, proteins, and other biomolecules. Phase I metabolites of this compound are primarily formed via demethylation, demethoxylation, and hydroxylation, while phase II metabolites mainly include glucuronide and sulfate of this compound and its phase I metabolites .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately leads to apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been found that this compound is rapidly absorbed and diffused into all the tissues sampled after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and diffused into all the tissues sampled, including the heart, liver, spleen, lung, kidney, and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the methylation of 10-hydroxycamptothecin. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to enhance the yield of the compound from Camptotheca acuminata and other related species .
Chemical Reactions Analysis
Types of Reactions: 10-Methoxycamptothecin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring, affecting its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methyl iodide or other alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities .
Scientific Research Applications
10-Methoxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel camptothecin derivatives.
Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cellular processes.
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its anticancer properties.
10-Hydroxycamptothecin: Another derivative with similar biological activities.
Irinotecan and Topotecan: Semisynthetic analogs used clinically for cancer treatment.
Uniqueness: 10-Methoxycamptothecin is unique due to its specific methylation at the 10th position, which can influence its solubility, stability, and biological activity. This modification can lead to differences in its pharmacokinetics and therapeutic potential compared to other camptothecin derivatives .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941445 | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-10-0 | |
| Record name | 10-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
